N-ethoxy-2-hydroxyquinoline-4-carboxamide

Catalog No.
S16159317
CAS No.
M.F
C12H12N2O3
M. Wt
232.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-ethoxy-2-hydroxyquinoline-4-carboxamide

Product Name

N-ethoxy-2-hydroxyquinoline-4-carboxamide

IUPAC Name

N-ethoxy-2-oxo-1H-quinoline-4-carboxamide

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C12H12N2O3/c1-2-17-14-12(16)9-7-11(15)13-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,13,15)(H,14,16)

InChI Key

YUOSQVXLFJVCNT-UHFFFAOYSA-N

Canonical SMILES

CCONC(=O)C1=CC(=O)NC2=CC=CC=C21

N-ethoxy-2-hydroxyquinoline-4-carboxamide is a synthetic compound belonging to the class of hydroxyquinoline derivatives. It features a quinoline core substituted with a hydroxy group at the 2-position, a carboxamide group at the 4-position, and an ethoxy group at the nitrogen atom. This structural arrangement contributes to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of N-ethoxy-2-hydroxyquinoline-4-carboxamide is influenced by its functional groups. Key reactions include:

  • Acylation and Esterification: The carboxylic acid moiety can undergo acylation, while the hydroxy group may participate in esterification reactions, allowing for the synthesis of various derivatives.
  • Cyclization Reactions: The compound can undergo cyclization under specific conditions to form more complex structures, which may enhance its biological activity.
  • Substitution Reactions: The nitrogen atom in the carboxamide can participate in nucleophilic substitution reactions, facilitating the introduction of diverse substituents.

N-ethoxy-2-hydroxyquinoline-4-carboxamide exhibits notable biological activities, particularly in anticancer and antimicrobial domains. Studies have shown that derivatives of hydroxyquinoline compounds possess significant cytotoxic effects against various cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest . Additionally, some hydroxyquinoline derivatives have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents .

The synthesis of N-ethoxy-2-hydroxyquinoline-4-carboxamide can be achieved through various methods:

  • Condensation Reactions: The starting materials typically involve 2-hydroxyquinoline derivatives and ethyl chloroformate or similar reagents to introduce the ethoxy group.
  • Amidation: The carboxylic acid derivative can be converted to the corresponding amide using standard coupling reagents like dicyclohexylcarbodiimide (DCC) or by employing catalytic methods that enhance yield and purity.
  • Sequential Functionalization: Starting from simpler quinoline derivatives, sequential functionalization allows for controlled introduction of hydroxy and ethoxy groups.

N-ethoxy-2-hydroxyquinoline-4-carboxamide has potential applications in:

  • Pharmaceuticals: Due to its anticancer and antimicrobial properties, it is being explored as a lead compound for drug development.
  • Agricultural Chemistry: Its antibacterial properties may be utilized in developing agrochemicals aimed at protecting crops from bacterial infections.
  • Material Science: Hydroxyquinoline derivatives are being investigated for their utility in organic electronics and as ligands in coordination chemistry.

Interaction studies of N-ethoxy-2-hydroxyquinoline-4-carboxamide with biological targets reveal its mechanism of action. Research indicates that it may interact with DNA or RNA, inhibiting critical cellular processes such as replication and transcription. Additionally, studies on enzyme inhibition suggest that it may act on key metabolic pathways, further supporting its therapeutic potential .

Several compounds share structural similarities with N-ethoxy-2-hydroxyquinoline-4-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-HydroxyquinolineHydroxy group at 2-positionBasic structure without substituents
4-HydroxyquinolineHydroxy group at 4-positionOften used as an intermediate in synthesis
Kynurenic AcidCarboxylic acid derivativeNeuroprotective properties
N-HydroxyquinolineHydroxy group at nitrogenUsed in various biological assays
N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamideBenzothiazole substitutionEnhanced bioactivity against cancer cells

N-ethoxy-2-hydroxyquinoline-4-carboxamide stands out due to its unique combination of an ethoxy group and specific positioning of functional groups that contribute to its distinct pharmacological profile. This uniqueness may enhance its efficacy compared to other similar compounds.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

232.08479225 g/mol

Monoisotopic Mass

232.08479225 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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